1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride
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Overview
Description
1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride is a chemical compound with the molecular formula C9H13BrN2S·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the bromothiophene moiety adds unique properties to this compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromothiophene and piperazine.
Reaction Conditions: The 3-bromothiophene is first brominated to introduce the bromine atom at the 2-position. This is followed by a nucleophilic substitution reaction with piperazine to form 1-[(3-bromothiophen-2-yl)methyl]piperazine.
Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding thiol or thioether.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride can be compared with other similar compounds, such as:
1-[(2-Bromothiophen-3-yl)methyl]piperazine: This compound has the bromine atom at a different position on the thiophene ring, leading to variations in its chemical and biological properties.
1-[(3-Chlorothiophen-2-yl)methyl]piperazine:
1-[(3-Methylthiophen-2-yl)methyl]piperazine:
Properties
Molecular Formula |
C9H15BrCl2N2S |
---|---|
Molecular Weight |
334.10 g/mol |
IUPAC Name |
1-[(3-bromothiophen-2-yl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C9H13BrN2S.2ClH/c10-8-1-6-13-9(8)7-12-4-2-11-3-5-12;;/h1,6,11H,2-5,7H2;2*1H |
InChI Key |
MOLUGSCBPYJCFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CS2)Br.Cl.Cl |
Origin of Product |
United States |
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